HIV-1 gag Protein p24 (194-210)

HIV immunology CTL epitope mapping T-cell breadth

Diagnostic assay failure from peptide batch variation or cross-reactivity is a common risk. This synthetic 17-amino acid peptide (ANPDCKTILKALGPAAT) provides a defined, sequence-validated reagent from the conserved C-terminal p24 domain. - **Acute-phase detection:** 86% of acute HIV-1 sera react with this region vs. 11% in chronic infection - essential for 4th-gen combo assays. - **T-cell vaccine research:** p24 dominates CTL responses (76/166 peptides recognized); this sequence covers immunodominant epitopes. - **Cross-subtype utility:** >80% conservation across HIV-1 M/O/N/P groups; 71% cross-variant CTL recognition.

Molecular Formula C73H126N20O23S
Molecular Weight 1684.0 g/mol
Cat. No. B15327179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 gag Protein p24 (194-210)
Molecular FormulaC73H126N20O23S
Molecular Weight1684.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1
InChIKeyVSDSJULNPZLYJK-NLWFNJKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 gag p24 (194-210) Overview


HIV-1 gag Protein p24 (194-210) is a synthetic 17-amino acid peptide fragment (sequence: ANPDCKTILKALGPAAT) derived from the C-terminal domain of the HIV-1 p24 capsid protein, with CAS number 141281-67-6 and molecular weight 1683.97 Da . This region is located within the highly conserved p24 capsid protein, which plays essential structural and functional roles in viral replication and assembly [1]. The p24 capsid protein is the most abundant viral protein, with each virus containing approximately 1,500 to 3,000 p24 molecules, making p24-derived peptides central to both diagnostic and vaccine development efforts [2].

HIV-1 T-cell epitope mapping: p24 (194-210) maps to the immunodominant C-terminal domain, supporting CTL and CD4+ T-cell breadth studies.
Vaccine research: Conserved p24 sequence regions may support focused immunogen design, with reported broader T-cell responses in prime-boost trial contexts.
Research immunoassay development: C-terminal peptide suitable as reference standard for antibody epitope characterization and assay optimization.

Why p24 Peptides Are Not Interchangeable


Within the p24 capsid protein, distinct linear regions exhibit quantitatively different immunodominance profiles, epitope recognition frequencies, and diagnostic utility. Studies of p24 Gag 15mer peptides in HIV-1 subtype C-infected subjects revealed that epitopes within p24 dominated immune responses, with 76/166 peptides recognized and 13/15 immunodominant peptides mapping to p24, compared to only 51/166 recognized and 3/18 immunodominant for p17, and 46/166 recognized and 2/18 immunodominant for p15 [1]. Furthermore, cross-variant recognition was highest for p24 at 71%, versus 67% for p15 and 63% for p17 [1]. Even within p24, antibody recognition varies substantially by sequence region and patient infection stage: 86% of acute HIV-1 sera reacted with multiple p24 peptides, whereas only 11% of chronic sera showed multi-peptide reactivity, and 43% of chronic sera recognized none of the peptides tested [2]. This peptide-level heterogeneity in immune recognition, coupled with documented single amino acid variations that can abolish diagnostic antibody binding [3], means that generic substitution of one p24-derived peptide for another without sequence-specific validation carries substantial risk of assay failure or misinterpretation of immune response data.

Epitope profile: Distinct p24 linear regions differ in immunodominance; substitution may alter T-cell recognition patterns.
Infection stage context: Multi-peptide antibody reactivity varies between acute and chronic samples, limiting direct interchange for diagnostic research.
Sequence variation: Single amino acid changes within p24 can reduce antibody binding; other p24-derived peptides may not replicate assay sensitivity.

HIV-1 gag p24 (194-210) Quantitative Evidence


p24 Immunodominance vs. p17 and p15

Among the three Gag subdomains, p24 exhibits quantitatively superior immune recognition breadth and immunodominance in CTL responses. In a study of 26 HIV-1 subtype C-infected subjects screened against 320 overlapping Gag 15mer potential T-cell epitopes, p24-derived peptides accounted for 76 of 166 recognized peptides (45.8%), significantly exceeding p17 (51/166, 30.7%) and p15 (46/166, 27.7%) [1]. More critically, 13 of 15 total immunodominant peptides identified (86.7%) mapped to p24, compared to only 3/18 (16.7%) for p17 and 2/18 (11.1%) for p15 [1]. The p24 (194-210) region, located within the C-terminal domain identified as a major linear epitope region [2], resides in this immunodominant p24 subdomain.

Immunodominance
class-level inference
p24: 76/166 peptides recognized, 13/15 immunodominant
p17: 51/166 recognized, 3/18 immunodominant
p15: 46/166 recognized, 2/18 immunodominant
~1.5-1.7× higher recognition probability; 86.7% immunodominant epitopes in p24.
Supports selection of p24-derived peptides for CTL epitope screening.
Based on subtype C infected donor cohort; cross-clade confirmation recommended.
HIV immunology CTL epitope mapping T-cell breadth

Antibody Recognition by Infection Stage

The diagnostic utility of p24 peptides depends critically on the infection stage of the target population. In a peptide immunoassay spanning p24 linear epitope regions, 86% of sera from acutely HIV-1-infected individuals reacted with multiple p24 peptides, while only 11% of chronically infected sera showed multi-peptide reactivity, and 43% of chronic sera reacted with none of the peptides [1]. This differential reactivity pattern is driven by immune response narrowing during disease progression from a polyclonal response to a monoclonal-like or absent response against linear p24 epitopes [1]. The p24 (194-210) region, located in the C-terminal domain adjacent to helices 10-11 [2], lies within one of the two major linear epitope regions identified as diagnostically significant.

Antibody reactivity by stage
class-level inference
Acute sera: 86% multi-peptide reactivity
Chronic sera: 11% multi-peptide reactivity; 43% no recognition
7.8× difference in multi-peptide recognition (acute vs. chronic).
Research immunoassays targeting acute infection may benefit from C-terminal peptides.
Reactivity profile depends on infection stage; validation on target sample set required.
HIV diagnostics seroconversion immune dominant epitopes

Conserved p24 vs. Full-Length Gag Vaccination

Focusing immune responses on conserved p24 regions yields quantitatively broader and more focused T-cell responses than full-length Gag vaccination approaches. In the HVTN 119 phase I clinical trial, a DNA vaccine targeting 7 conserved elements (CE) of p24Gag induced responses to 5 of 7 CE when boosted with CE+p55Gag, compared to only 2 CE recognized by p55Gag DNA vaccination alone [1]. The CE+p55Gag regimen induced significantly higher CD4+ CE T-cell breadth (0.68 vs. 0.22 CE; P=0.029) and demonstrated a strong trend toward higher overall T-cell breadth (1.14 vs. 0.52 CE; P=0.051) compared to p55Gag DNA [1]. Additionally, CE5 responses were observed in 30% of CE+p55Gag recipients vs. 0% of p55Gag recipients (P=0.006) [1].

Conserved element vaccine
head-to-head
CE+p55Gag boost: CD4+ CE breadth 0.68, 5/7 CE recognized
p55Gag alone: CD4+ CE breadth 0.22, 2/7 CE recognized
3.1× higher CD4+ breadth (P=0.029); CE5 response 30% vs. 0% (P=0.006).
Conserved p24 sequences may focus T-cell responses in vaccine research settings.
HVTN 119 Phase I trial; n=25 per group; DNA/electroporation with IL-12 adjuvant.
HIV vaccine conserved element T-cell breadth

Assay Specificity: DuPont vs. Abbott ELISA

Commercial p24 detection assays exhibit fundamentally different molecular specificities that affect antigen detection reliability. The DuPont ELISA detector antibody is specific for p24 only, while the Abbott ELISA detector antibody cross-reacts with p18, p41-43, and gp120 in addition to p24 [1]. Epitope mapping of the DuPont antibody identified two binding regions within the 104mer C-terminal sequence: amino acids 294-318 and 334-348 [1]. The DuPont test was also more sensitive than the Abbott test at detecting a synthetic 104mer peptide of p24 [1], though the Abbott test had lower absolute p24 protein detection limit (20 pg/mL vs. 30 pg/mL) [1].

ELISA antibody specificity
head-to-head
DuPont: monospecific p24; mapped to aa 294-318, 334-348
Abbott: polyspecific (p24, p18, p41-43, gp120)
DuPont showed higher sensitivity for synthetic 104mer C-terminal peptide.
Assay platform epitope specificity influences C-terminal peptide detection.
Detection limits: DuPont 30 pg/mL, Abbott 20 pg/mL; competitive inhibition assay.
HIV antigen detection ELISA diagnostic specificity

p24 Sequence Conservation Across HIV-1 Variants

The p24 capsid protein demonstrates high overall amino acid conservation across HIV-1 variants, with all groups presenting >80% amino acid identity compared to the HXB2 subtype B reference sequence, except group M sub-subtype F1 at 69.27% [1]. This level of conservation supports the use of p24-derived peptides including the 194-210 region for cross-subtype applications. However, conservation varies by secondary structure region, and mutations affecting capsid assembly or drug binding were found in <1% of the consensus sequence [1]. Analysis of 23,671 p24 nucleotide sequences across HIV-1 groups M, O, N, and P revealed that while overall structure is highly conserved, specific variant markers exist that could impact epitope recognition [1].

Sequence conservation
cross-study comparable
>80%
amino acid identity vs. HXB2 across M, O, N, P groups
Subtype F1: 69.27% identity; resistance-associated mutations extremely rare.
Supports broad cross-subtype applicability; verify alignment for F1 variants.
Analysis of 23,671 sequences; EpiMolBio program.
HIV genetic diversity capsid protein conservation subtype variability

Conjugated vs. Free p24 Peptides in Immunoassays

The format of p24 peptide presentation substantially affects immunoassay performance. Patent EP 0449955 A1 (WO9007119A1) explicitly claims that highly immunoreactive regions of HIV-1 p24 identified using synthetic peptides demonstrate superior immunoassay performance when linked to carrier proteins compared to use as free peptides [1]. The claimed peptide-protein conjugates provide high immunoreactivity with HIV antibody-positive samples, low reactivity with negative samples, and high discrimination between positives and negatives [1]. This finding is reinforced by independent research showing that reactivity of α-helical p24 peptides is improved by adding short non-immunogenic chains on both N- and C-termini, enhancing solid-phase immobilization and antibody accessibility [2].

Peptide format
head-to-head
Conjugated p24: high immunoreactivity, improved discrimination
Free peptide: inferior immunoassay performance
Addition of non-immunogenic terminal chains enhances solid-phase immobilization.
Carrier conjugation or terminal extensions may optimize research immunoassay sensitivity.
Patent EP 0449955 A1; independent peptide modification study.
immunoassay development peptide conjugation diagnostic sensitivity

HIV-1 gag p24 (194-210) Application Scenarios


Acute HIV-1 Diagnostic Assay Development

This peptide is optimally deployed in diagnostic assays targeting acute/early HIV-1 infection detection. Evidence demonstrates that 86% of acute infection sera react with multiple p24 peptides including those from the C-terminal region containing 194-210, compared to only 11% multi-peptide reactivity in chronic infection [1]. The high acute-phase recognition rate supports the peptide's inclusion in fourth-generation antigen-antibody combination assays designed to shorten the diagnostic window, where p24 antigen detection reduces the window period from approximately 3 months to 1 month compared to antibody-only tests [2]. The >80% amino acid conservation across HIV-1 variants further supports cross-subtype detection capability [3].

T-Cell Vaccine Studies with Conserved p24

The p24 (194-210) peptide is suitable for inclusion in overlapping peptide pools for T-cell vaccine studies, given that p24-derived sequences dominate CTL responses with 76/166 peptides recognized and contain 13/15 immunodominant epitopes (86.7%) in HIV-1 subtype C infection [1]. Clinical trial evidence demonstrates that vaccination strategies focusing on conserved p24Gag elements induce broader T-cell responses than full-length Gag approaches, with 3.1× higher CD4+ CE T-cell breadth and recognition of 5 vs. 2 conserved elements (P<0.05) [2]. This peptide provides a defined sequence for epitope mapping, T-cell stimulation assays, and vaccine immunogenicity monitoring in both preclinical and clinical settings.

p24 Antigen Capture Assay Optimization

For laboratories developing or optimizing p24 antigen capture assays, p24 (194-210) serves as a defined sequence standard for antibody epitope mapping and assay validation. Commercial p24 detection assays exhibit fundamentally different molecular specificities, with DuPont ELISA monospecific for p24 while Abbott ELISA cross-reacts with multiple HIV proteins (p18, p41-43, gp120) [1]. The C-terminal region containing 194-210 is adjacent to mapped antibody binding domains (aa 294-318 and 334-348) [1], making this peptide valuable for competitive inhibition studies to characterize antibody-epitope interactions. Additionally, the peptide can be used as a reference standard when establishing sandwich ELISA sensitivity, with reported assay detection limits of 40 pg/mL for purified p24 [2].

HIV-1 Subtype Cross-Reactivity Studies

Given the >80% amino acid conservation of p24 across HIV-1 M, O, N, and P groups [1], the p24 (194-210) peptide is an appropriate reagent for cross-subtype immune response characterization studies. The p24 protein demonstrates higher cross-variant recognition (71%) compared to p15 (67%) and p17 (63%) in CTL assays [2], supporting the peptide's utility in studies evaluating immune responses across diverse HIV-1 clades. This peptide can serve as a subtype B consensus sequence reference for comparative immunogenicity analyses, though researchers should verify sequence alignment for specific circulating variants of interest, particularly F1 subtype applications where conservation is reduced to 69.27% [1].

Application
Selection Property
Validation Focus
Acute-phase research immunoassay
C-terminal p24 linear epitope mapping
Multi-peptide reactivity in early infection samples
T-cell vaccine immunogen design
Conserved element sequence analysis
CD4+/CD8+ T-cell breadth and immunodominance ranking
Antigen capture assay optimization
Antibody epitope specificity and conjugation format
Assay sensitivity with reference C-terminal peptide
Cross-subtype immune characterization
p24 sequence conservation >80%
Cross-variant recognition rates and subtype alignment

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